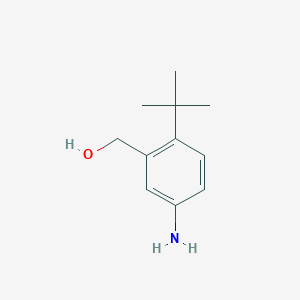

(2-Tert-butyl-5-aminophenyl)methanol

説明

(2-Tert-butyl-5-aminophenyl)methanol is a substituted aromatic compound featuring a tert-butyl group at the 2-position, an amino group at the 5-position, and a hydroxymethyl (-CH2OH) group attached to the benzene ring. For instance, 5-amino-2-tert-butylphenol (CAS 873055-35-7, C10H15NO) shares the tert-butyl and amino substituents but lacks the hydroxymethyl group . The tert-butyl group likely provides steric hindrance, influencing reactivity and stability. Applications may span pharmaceuticals, agrochemicals, or polymer additives, though specific uses require further research.

特性

分子式 |

C11H17NO |

|---|---|

分子量 |

179.26 g/mol |

IUPAC名 |

(5-amino-2-tert-butylphenyl)methanol |

InChI |

InChI=1S/C11H17NO/c1-11(2,3)10-5-4-9(12)6-8(10)7-13/h4-6,13H,7,12H2,1-3H3 |

InChIキー |

HMNDYSBEYZFFBT-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)CO |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

5-Amino-2-tert-butylphenol (CAS 873055-35-7)

- Molecular Formula: C10H15NO

- Molecular Weight : 165.23 g/mol

- Key Features: Aromatic phenol with tert-butyl and amino groups. Lacks the hydroxymethyl group, reducing polarity compared to the target compound. Likely used as an intermediate in organic synthesis or stabilizers .

(2-Tert-butylpyrimidin-5-yl)methanol (CAS 126230-74-8)

- Molecular Formula : C9H14N2O

- Molecular Weight : 166.22 g/mol

- Key Features : Pyrimidine ring with tert-butyl and hydroxymethyl groups. The heterocyclic structure enhances electron-deficient character, favoring nucleophilic substitution reactions. Applications may include pharmaceutical precursors or ligands in catalysis .

(5-Tert-butyloxolan-2-yl)methanol (CAS 5702-48-7)

- Molecular Formula : C9H18O2

- Molecular Weight : 158.24 g/mol

- Key Features: Oxolane (tetrahydrofuran derivative) with tert-butyl and hydroxymethyl groups. The oxygen-rich ring increases polarity and solubility in organic solvents. Potential uses in polymer plasticizers or chiral auxiliaries .

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

- Molecular Formula : C25H36O2

- Molecular Weight : 368.56 g/mol

- Key Features: Bisphenol with tert-butyl and ethyl substituents. The methylene bridge and bulky groups enhance thermal stability, making it suitable as an antioxidant in lubricants or plastics .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| (2-Tert-butyl-5-aminophenyl)methanol* | Not available | C11H17NO2 (inferred) | ~195.26 (calculated) | Amino, tert-butyl, hydroxymethyl |

| 5-Amino-2-tert-butylphenol | 873055-35-7 | C10H15NO | 165.23 | Amino, tert-butyl, phenol |

| (2-Tert-butylpyrimidin-5-yl)methanol | 126230-74-8 | C9H14N2O | 166.22 | Pyrimidine, tert-butyl, hydroxymethyl |

| (5-Tert-butyloxolan-2-yl)methanol | 5702-48-7 | C9H18O2 | 158.24 | Oxolane, tert-butyl, hydroxymethyl |

| 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | Not available | C25H36O2 | 368.56 | Bisphenol, tert-butyl, ethyl |

*Inferred structure based on analogs.

Key Research Findings

- Steric Effects : The tert-butyl group in all compounds provides steric hindrance, reducing undesired side reactions and enhancing thermal stability .

- Polarity and Solubility: Hydroxymethyl-containing analogs (e.g., pyrimidine and oxolane derivatives) exhibit higher polarity than phenol-based compounds, improving solubility in polar aprotic solvents .

- Applications: Pharmaceuticals: Pyrimidine derivatives are common in drug design due to their bioisosteric properties . Antioxidants: Bisphenol derivatives with tert-butyl groups are widely used as industrial antioxidants . Chiral Synthesis: Oxolane derivatives may serve as chiral building blocks in asymmetric synthesis .

Limitations and Contradictions

- Data Gaps: Direct data on (2-Tert-butyl-5-aminophenyl)methanol are absent; comparisons rely on structural analogs.

- Contradictions : The tert-butyl group’s steric effects may hinder reactivity in some contexts (e.g., electrophilic substitution) but enhance stability in others (e.g., oxidative environments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。